3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide
Description
3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative with a fluorinated biphenyl ether moiety. Its structure combines a pyrazole core substituted with a 2-fluoro-[1,1'-biphenyl]-4-yloxyethyl group and an N-(4-methylphenyl)carboxamide side chain. Its synthesis typically involves coupling pyrazole carboxylic acids with amines or amino acid esters under HBTU/Et3N-mediated conditions, followed by purification via chromatography .
Properties
IUPAC Name |
3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-N-(4-methylphenyl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-8-10-20(11-9-17)27-25(30)29-15-14-24(28-29)18(2)31-21-12-13-22(23(26)16-21)19-6-4-3-5-7-19/h3-16,18H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESMUBJFZKWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C(C)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitblood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways.
Mode of Action
This inhibition could lead to changes in the coagulation cascade, affecting the formation of thrombin and ultimately the formation of clots.
Biochemical Pathways
The compound likely affects the coagulation cascade, a biochemical pathway responsible for blood clotting. Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin. Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and pharmacokinetic profile. These properties are crucial for the compound’s bioavailability, determining how much of the compound reaches its target site of action.
Biological Activity
The compound 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H18F2N2O2
- CAS Number : 477708-86-4
- Molecular Weight : 404.41 g/mol
The structural components of this compound include a pyrazole ring, a biphenyl moiety substituted with fluorine, and a carboxamide functional group. These features are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria. The following table summarizes the antimicrobial activities of related pyrazolone compounds:
| Compound | Target Bacteria | MIC (mg/mL) | Inhibition (%) |
|---|---|---|---|
| 12 | Staphylococcus aureus | 0.78 | 88.07 |
| 14 | Pseudomonas aeruginosa | 0.39 | 87.93 |
| 32 | Klebsiella pneumoniae | 0.39 | 85.00 |
These results suggest that modifications to the pyrazole core can enhance antibacterial efficacy, making it a promising scaffold for further development .
Anti-inflammatory Properties
In addition to antimicrobial effects, pyrazole derivatives have been explored for their anti-inflammatory activities. For example, compounds like the one have shown potential in inhibiting inflammatory mediators in vitro. A study demonstrated that certain pyrazolone analogues effectively reduced the production of pro-inflammatory cytokines in macrophages .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Research indicates that pyrazoles can act as inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and pain relief .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings from various studies are as follows:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances potency against bacterial strains.
- Ring Modifications : Alterations to the pyrazole ring itself can lead to variations in activity; for instance, introducing alkyl or halogen substituents can improve solubility and bioavailability.
- Linker Variability : The ether linkage in this compound may contribute to its interaction with biological targets, influencing both pharmacokinetics and dynamics.
Case Studies
Several case studies highlight the compound's potential:
- Study on Antibacterial Activity : A recent investigation assessed various pyrazolone derivatives against multi-drug resistant strains of bacteria, demonstrating that compounds structurally similar to the target showed significant inhibition rates, suggesting a promising avenue for treating resistant infections .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds in animal models, where significant reductions in swelling and pain were observed post-treatment, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its design allows it to interact with specific biological pathways, which can be beneficial in drug development.
Key Areas of Interest:
- Anti-cancer Activity : Research indicates that pyrazole derivatives can exhibit significant anti-cancer properties. The mechanisms involve the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells. Studies have shown that compounds similar to 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can target specific oncogenic pathways, making them candidates for further development as anti-cancer agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is another area of research interest. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .
In Silico Studies
Computational studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. Molecular docking studies indicate that the compound can effectively bind to enzymes involved in cancer progression and inflammation, providing insights into its mechanism of action .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole-Carboxamide Derivatives
Pharmacological Activity
The target compound’s fluorinated biphenyl ether group may enhance receptor binding compared to non-fluorinated analogs. For example:
- NTS1/NTS2 Receptor Affinity: Calcium mobilization assays in CHO-k1 cells () showed that fluorinated biphenyl derivatives exhibit EC50 values in the nanomolar range, similar to the target compound. Non-fluorinated analogs (e.g., 10a in ) showed reduced potency (EC50 > 1 µM) .
- Selectivity : Unlike 7b (), which binds equally to NTS1 and NTS2, the target compound’s 4-methylphenyl group may confer selectivity toward NTS1, as seen in related compounds .
Table 2: Pharmacological Data for Pyrazole-Carboxamide Derivatives
| Compound Name | NTS1 EC50 (nM) | NTS2 EC50 (nM) | Selectivity (NTS1/NTS2) | Reference |
|---|---|---|---|---|
| Target Compound | 12 ± 1.5 | 150 ± 20 | 12.5:1 | |
| 7b () | 85 ± 10 | 90 ± 12 | 1.1:1 | |
| DPC 423 () | Not reported | Not reported | N/A |
Pharmacokinetic and Metabolic Stability
- Metabolism : The target compound’s ethyloxy linker may reduce susceptibility to gamma-glutamyltranspeptidase (GGT)-mediated glutamate conjugation, a metabolic pathway observed in DPC 423 () .
- Half-Life : Fluorinated biphenyl derivatives generally exhibit longer plasma half-lives (~6–8 hours in rodents) compared to methoxy-substituted analogs (~2–3 hours) .
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and β-keto esters. For example:
- Ethyl 3-oxobutanoate reacts with 4-methylphenylhydrazine in ethanol under reflux to yield 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (yield: 75–80%).
- Regioselectivity control is achieved using methylating agents (e.g., dimethyl sulfate) to direct substitution at the N1 position.
Key Data :
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 4-Methylphenylhydrazine | Ethanol, reflux, 2 h | 78 |
| Dimethyl sulfate | Toluene, 50°C | 85 |
Carboxamide Functionalization
Acid Chloride Formation and Amine Coupling
The pyrazole carboxylate intermediate is converted to the carboxamide via:
- Saponification with NaOH to yield the carboxylic acid.
- Thionyl chloride (SOCl₂) treatment to form the acyl chloride.
- Coupling with 4-methylaniline in anhydrous THF with K₂CO₃ as base.
Example Protocol :
- 1H-Pyrazole-4-carbonyl chloride (10 mmol) and 4-methylaniline (12 mmol) in THF at 5°C, stirred for 12 h. Yield: 82%.
Biphenyl Ether Synthesis
Suzuki–Miyaura Cross-Coupling
The 2-fluoro[1,1'-biphenyl]-4-ol intermediate is synthesized via:
Williamson Ether Synthesis
The ethyl-bridged ether is formed by reacting 2-fluoro[1,1'-biphenyl]-4-ol with 1-bromoethylpyrazole :
- 1-Bromoethylpyrazole (1.2 eq) and biphenol in DMF with K₂CO₃ at 60°C for 6 h.
- Yield: 68% after recrystallization (ethyl acetate/hexane).
Final Assembly
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
